![molecular formula C9H11Cl2NO B2607948 (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride CAS No. 29027-42-7](/img/structure/B2607948.png)
(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride
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Overview
Description
“(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride” is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research and industry. It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular weight of “(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride” is 220.1 . The InChI code is1S/C9H10ClNO.ClH/c10-7-1-2-9-6 (3-7)4-8 (5-11)12-9;/h1-3,8H,4-5,11H2;1H
. Chemical Reactions Analysis
The chemical reactions of benzofuran derivatives are diverse and depend on the specific structure of the compound. For example, benzofuran can undergo reactions such as etherification and dehydrative cyclization under basic conditions .Physical And Chemical Properties Analysis
“(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride” is a powder with a molecular weight of 220.1 . It should be stored at room temperature .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities . A compound was found to have significant cell growth inhibitory effects in different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives have been found to have potent antibacterial activity . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .
Anti-Oxidative Activity
Benzofuran compounds have been shown to possess anti-oxidative activities . This makes them potential candidates for the development of drugs targeting oxidative stress-related diseases.
Anti-Viral Activity
Benzofuran compounds have demonstrated anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Treatment of Skin Diseases
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Inhibition of Cancerous Cell Replication
In vitro testing against lung adenocarcinoma cells (A549) showed that a complex benzofuran derivative successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication, causing a mitotic catastrophe .
Mechanism of Action
For example, some substituted benzofurans have shown dramatic anticancer activities. They were found to have significant cell growth inhibitory effects, and the inhibition rates in different types of cancer cells are quite high .
The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .
Safety and Hazards
The safety data sheet for “(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-3,8H,4-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMZYYCWJWLGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951633 |
Source
|
Record name | 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29027-42-7 |
Source
|
Record name | 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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